molecular formula C14H8ClFO4 B6406336 2-(5-Carboxy-2-fluorophenyl)-6-chlorobenzoic acid CAS No. 1261981-00-3

2-(5-Carboxy-2-fluorophenyl)-6-chlorobenzoic acid

Cat. No.: B6406336
CAS No.: 1261981-00-3
M. Wt: 294.66 g/mol
InChI Key: MXQKOSIOZHWQAQ-UHFFFAOYSA-N
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Description

2-(5-Carboxy-2-fluorophenyl)-6-chlorobenzoic acid is a chemical compound with the molecular formula C14H8ClFO4 It is a derivative of benzoic acid, characterized by the presence of fluorine and chlorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carboxy-2-fluorophenyl)-6-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzoic acid structure.

    Carboxylation: Addition of carboxyl groups to the aromatic ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxy-2-fluorophenyl)-6-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-6-chlorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)-6-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to conformational changes that affect their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Carboxy-2-fluorophenyl)-6-methylbenzoic acid
  • 3-(5-Carboxy-2-fluorophenyl)-5-chlorobenzoic acid

Uniqueness

2-(5-Carboxy-2-fluorophenyl)-6-chlorobenzoic acid is unique due to its specific combination of fluorine and chlorine atoms, which confer distinct chemical properties. These properties can influence its reactivity, stability, and interactions with biological molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-carboxy-2-fluorophenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-10-3-1-2-8(12(10)14(19)20)9-6-7(13(17)18)4-5-11(9)16/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKOSIOZHWQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690971
Record name 3-Chloro-6'-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-00-3
Record name 3-Chloro-6'-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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